Methods of Application or Experimental Procedures: In the study, the researchers investigated the effects of QO-58 on various types of membrane ion channels in pituitary tumor (GH3) cells . They specifically looked at the M-type K+ current (IK(M)), Ca2±activated K+ current (IK(Ca)), large-conductance Ca2±activated K+ (BKCa) channels, and erg-mediated K+ current (IK(erg)) .
Results or Outcomes: The addition of QO-58 increased the amplitude of IK(M) and IK(Ca) in a concentration-dependent manner, with effective EC50 of 3.1 and 4.2 μM, respectively . The compound shifted the activation curve of IK(M) towards a leftward direction without changing the gating charge . The strength in voltage-dependent hysteresis (Vhys) of IK(M) evoked by an upright triangular ramp pulse (Vramp) was enhanced by adding QO-58 . The probabilities of M-type K+ (KM) channels that will be open increased upon exposure to QO-58, although no modification in single-channel conductance was observed .
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula and a molecular weight of approximately 280.08 g/mol. It is categorized as an ester and features a pyridine ring substituted with chlorine and fluorine atoms. The compound is known for its potential biological activity and applications in medicinal chemistry.
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate itself does not possess any known biological activity. Its importance lies in its role as a precursor to quinolones, which exhibit antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].
The compound exhibits notable biological activities, particularly as a potential pharmaceutical agent. Studies indicate that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important in drug metabolism. This inhibition can have implications for drug interactions and pharmacokinetics in therapeutic applications .
Several synthetic routes have been proposed for the preparation of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate:
Interaction studies highlight that ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate may interact with multiple biological targets due to its structural characteristics. Its role as an inhibitor of cytochrome P450 enzymes suggests that it could affect the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | Contains a phenyl group instead of a pyridine ring | |
Ethyl 2-(4-chlorophenyl)-2-methylpropanoate | Lacks halogen substitutions on a pyridine ring | |
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | Contains trifluoromethyl group instead of dichloro and fluoro substitutions |
The distinct combination of chlorine and fluorine substituents on the pyridine ring provides ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate with unique properties that may enhance its biological activity compared to similar compounds.
Irritant